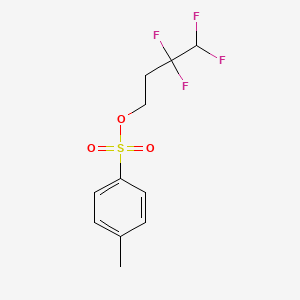
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of both fluorinated butyl and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,3,4,4-Tetrafluorobutanol+4-Methylbenzenesulfonyl chloride→3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted products depending on the nucleophile used.
Reduction: Formation of 3,3,4,4-tetrafluorobutanol.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their chemical resistance and thermal stability.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its reactive sulfonate group.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The fluorinated butyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: Similar in structure but contains a bromine atom instead of a sulfonate group.
3,3,4,4-Tetrafluorobutyl 4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate group.
Uniqueness
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate is unique due to the combination of its fluorinated butyl group and sulfonate group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and enhanced stability under various conditions, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C11H12F4O3S |
|---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
3,3,4,4-tetrafluorobutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12F4O3S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-11(14,15)10(12)13/h2-5,10H,6-7H2,1H3 |
InChI Key |
RRBAYLVULUZRRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


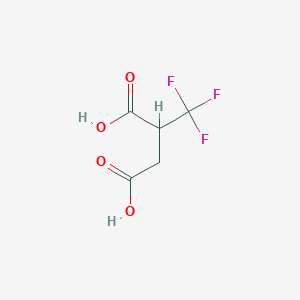
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
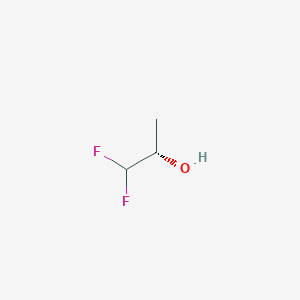
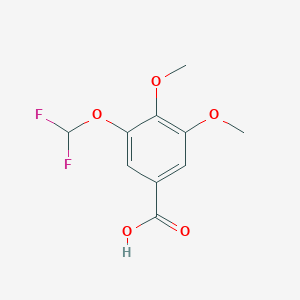
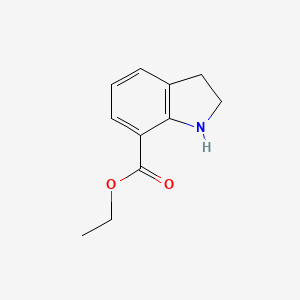
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
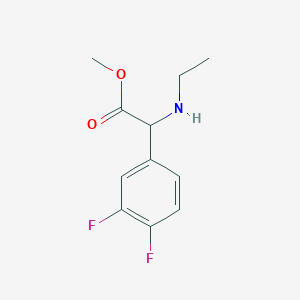
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
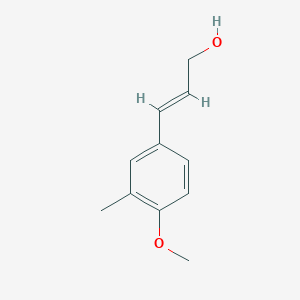
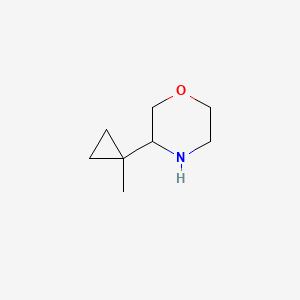
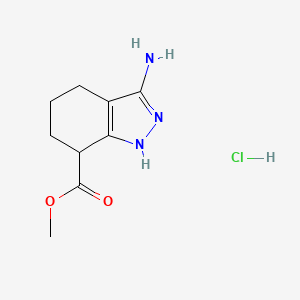
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
